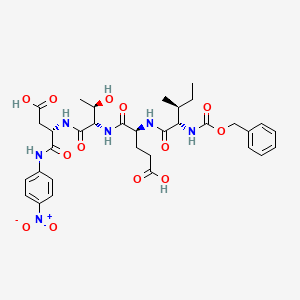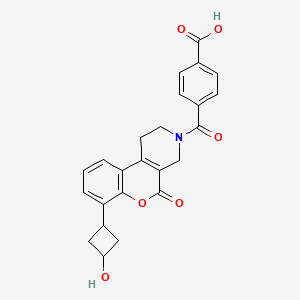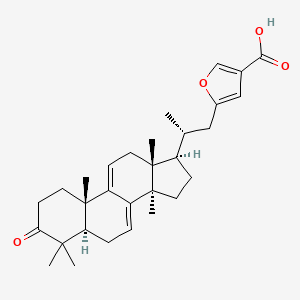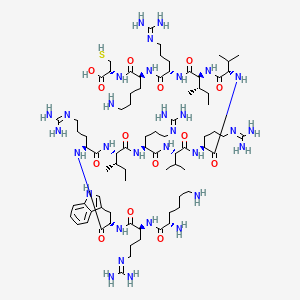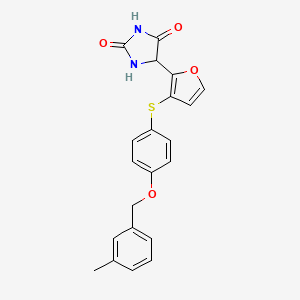
Aderamastat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aderamastat, also known as FP-025, is a highly selective oral inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key regulator of tissue extracellular matrix and modulator of matrikine signaling. This compound targets inflammatory and fibrotic diseases, making it a promising therapeutic candidate for conditions such as allergic asthma, chronic obstructive pulmonary disease (COPD), interstitial lung diseases, and cardiac sarcoidosis .
Preparation Methods
The synthesis of Aderamastat involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to ensure purity and stability . Industrial production methods also involve stringent quality control measures to maintain the efficacy and safety of the compound .
Chemical Reactions Analysis
Aderamastat undergoes various chemical reactions, primarily focusing on its interaction with MMP-12. The compound is designed to inhibit the enzymatic activity of MMP-12, thereby preventing the degradation of the extracellular matrix. Common reagents used in these reactions include specific inhibitors and substrates that facilitate the binding of this compound to MMP-12. The major products formed from these reactions are stable complexes that inhibit the activity of MMP-12 .
Scientific Research Applications
Aderamastat has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
Aderamastat exerts its effects by selectively inhibiting the activity of MMP-12. MMP-12 plays a crucial role in the degradation of the extracellular matrix, which is a key process in inflammation and fibrosis. By inhibiting MMP-12, this compound prevents the breakdown of the extracellular matrix, thereby reducing inflammation and tissue damage. The molecular targets of this compound include the active site of MMP-12, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Aderamastat is unique in its high selectivity for MMP-12 compared to other metalloproteinase inhibitors. Similar compounds include:
Marimastat: Another metalloproteinase inhibitor, but it has a broader spectrum of activity and is less selective for MMP-12.
Linvemastat (FP-020): A follow-on MMP-12 inhibitor developed by Foresee Pharmaceuticals, currently in Phase 1 studies for severe asthma, COPD, and inflammatory bowel disease.
This compound’s uniqueness lies in its high selectivity and oral bioavailability, making it a promising candidate for the treatment of inflammatory and fibrotic diseases .
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O4S/c1-13-3-2-4-14(11-13)12-27-15-5-7-16(8-6-15)28-17-9-10-26-19(17)18-20(24)23-21(25)22-18/h2-11,18H,12H2,1H3,(H2,22,23,24,25) |
InChI Key |
CXEKSVVDMIAMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


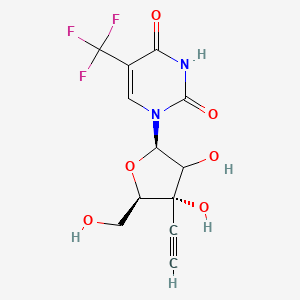
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)


